

H-Leu-Lys(Z)-OH: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: **H-Leu-Lys(Z)-OH**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical building block **H-Leu-Lys(Z)-OH**, its physicochemical properties, synthesis, and its application in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

H-Leu-Lys(Z)-OH, or L-Leucyl-N ϵ -(benzyloxycarbonyl)-L-lysine, is a dipeptide building block crucial for the synthesis of complex peptides and peptidomimetics. The presence of the benzyloxycarbonyl (Z) protecting group on the lysine side-chain amine allows for the selective elongation of the peptide backbone without interference from the lysine's nucleophilic side chain. The N-terminal leucine is unprotected, making it ready for coupling to a resin or the C-terminus of another amino acid. This strategic protection scheme makes **H-Leu-Lys(Z)-OH** a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Peptides incorporating the Leu-Lys motif have garnered significant interest due to their prevalence in bioactive molecules, particularly antimicrobial and anticancer peptides.

Physicochemical Properties

Quantitative data for **H-Leu-Lys(Z)-OH** is not extensively available in the public domain. However, data for the constituent protected amino acid, H-Lys(Z)-OH, and general properties of

similar dipeptides can be used as a reference.

Table 1: Physicochemical Data of **H-Leu-Lys(Z)-OH** and Related Compounds

Property	H-Leu-Lys(Z)-OH	H-Lys(Z)-OH	General Protected Dipeptides
Molecular Formula	C ₂₀ H ₃₁ N ₃ O ₅	C ₁₄ H ₂₀ N ₂ O ₄	Variable
Molecular Weight	393.48 g/mol	280.32 g/mol	Variable
CAS Number	34990-61-9	1155-64-2	Variable
Appearance	White to off-white solid	White to off-white powder	Typically white to off-white solids
Optical Rotation	Data not available	[α] _{20/D} +15.5±1°, c = 1% in 1 M HCl[1]	Variable depending on sequence and protecting groups
Purity (typical)	≥97% (HPLC)	≥99.0% (NT)[1]	≥95% (HPLC)
Solubility	Soluble in organic solvents like DMF, NMP, and DMSO. Limited solubility in water.	Soluble in 0.1 M HCl (5 mg/mL), slightly soluble in water (1.85 mg/mL), and sparingly soluble in DMSO (<1 mg/mL).	Generally soluble in polar aprotic solvents (DMF, NMP, DMSO) used in peptide synthesis. Solubility can be sequence-dependent and influenced by aggregation.

Experimental Protocols

Solution-Phase Synthesis of a Protected Dipeptide Fragment (Boc-Leu-Lys(Z)-OMe)

This protocol outlines a general method for the synthesis of a protected dipeptide fragment, which is a common strategy in solution-phase peptide synthesis.

Materials:

- Boc-Leu-OH
- H-Lys(Z)-OMe
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- 10% aqueous citric acid solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Activation of Boc-Leu-OH: Dissolve Boc-Leu-OH (1.0 eq) and HOBr (1.1 eq) in a minimal amount of DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.
- Coupling Reaction: To the activated Boc-Leu-OH solution, add a solution of H-Lys(Z)-OMe (1.0 eq) in DCM. Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
- Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated sodium

bicarbonate, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).
- Characterization: Characterize the purified Boc-Leu-Lys(Z)-OMe by NMR and mass spectrometry to confirm its identity and purity.

Incorporation of H-Leu-Lys(Z)-OH in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of the **H-Leu-Lys(Z)-OH** dipeptide building block into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)
- **H-Leu-Lys(Z)-OH**
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr) or Oxyma Pure
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% in DMF
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- Dipeptide Coupling:
 - In a separate vial, dissolve **H-Leu-Lys(Z)-OH** (3 eq), HOBr or Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
 - Add the activated dipeptide solution to the deprotected resin.
 - Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent amino acids in the desired sequence.
- Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from lysine.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reverse-Phase HPLC

Instrumentation:

- Preparative RP-HPLC system with a C18 column.

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-60% B over 30 minutes).
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Mandatory Visualizations

Experimental Workflow



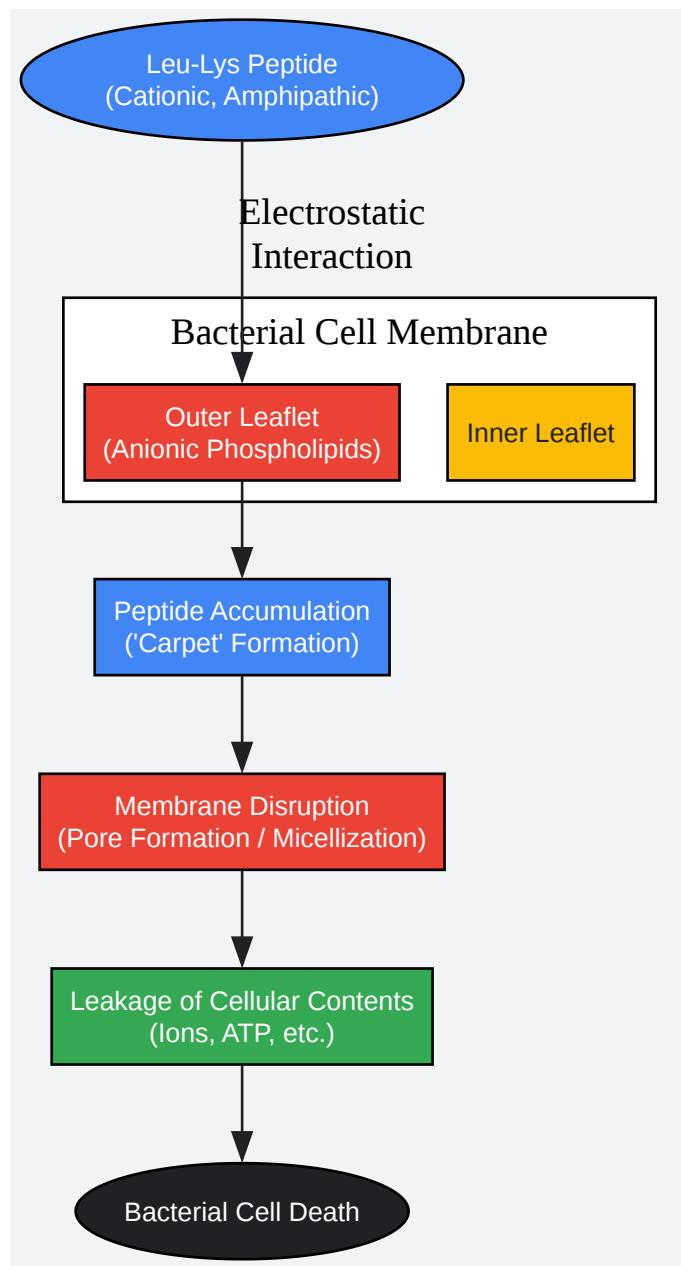
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Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.

Signaling Pathway: Antimicrobial Action of Leu-Lys Containing Peptides

Many antimicrobial peptides (AMPs) rich in leucine and lysine residues function by disrupting the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this

action.



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Caption: Mechanism of Bacterial Membrane Disruption by Leu-Lys Peptides.

Conclusion

H-Leu-Lys(Z)-OH is a versatile and valuable building block for the synthesis of peptides with diverse biological activities. Its strategic protection allows for efficient and controlled peptide

chain elongation. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this dipeptide in their synthetic endeavors. Further investigation into the specific quantitative properties of **H-Leu-Lys(Z)-OH** will undoubtedly enhance its application in the rational design of novel peptide-based therapeutics.

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References

- 1. medchemexpress.com [medchemexpress.com]
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